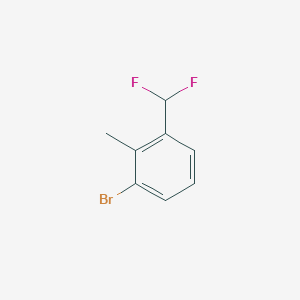
2-Bromo-3-chloro-4-fluoro-1-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-chloro-4-fluoro-1-methylbenzene is an organic compound with the molecular formula C7H5BrClF It is a halogenated derivative of methylbenzene (toluene), featuring bromine, chlorine, and fluorine atoms substituted at different positions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-fluoro-1-methylbenzene typically involves multi-step organic reactions. One common method is the halogenation of methylbenzene derivatives. For instance, starting with 4-fluoro-1-methylbenzene, bromination and chlorination can be sequentially performed under controlled conditions to introduce the bromine and chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Bromo-3-chloro-4-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-withdrawing halogen atoms, which influence the reactivity of the benzene ring.
Nucleophilic Aromatic Substitution (NAS): The halogen atoms can be replaced by nucleophiles under appropriate conditions.
Coupling Reactions: It can undergo Suzuki coupling reactions to form biphenyl derivatives.
Common Reagents and Conditions
EAS Reactions: Typical reagents include bromine, chlorine, and various electrophiles.
NAS Reactions: Common nucleophiles include hydroxide ions and amines.
Coupling Reactions: Reagents such as arylboronic acids and palladium catalysts are used in Suzuki coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions can yield further halogenated derivatives, while NAS reactions can produce substituted benzene compounds with various functional groups .
科学的研究の応用
2-Bromo-3-chloro-4-fluoro-1-methylbenzene has several applications in scientific research:
作用機序
The mechanism of action of 2-Bromo-3-chloro-4-fluoro-1-methylbenzene in chemical reactions involves the interaction of its halogen atoms with various reagents. In EAS reactions, the electron-withdrawing halogens stabilize the intermediate carbocation, facilitating substitution . In NAS reactions, the halogens act as leaving groups, allowing nucleophiles to attack the benzene ring . The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-chloro-3-fluoro-1-methylbenzene
- 1-Bromo-4-chloro-2-fluorobenzene
- 1-Bromo-4-fluoro-2-methylbenzene
Uniqueness
2-Bromo-3-chloro-4-fluoro-1-methylbenzene is unique due to the specific positions of the halogen atoms on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity and yield in synthetic applications .
特性
IUPAC Name |
3-bromo-2-chloro-1-fluoro-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYMEYOOGUEZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-fluoro-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B7961312.png)



